molecular formula C9H11NO3 B1471188 Methyl 3-amino-2-hydroxy-4-methylbenzoate CAS No. 24279-15-0

Methyl 3-amino-2-hydroxy-4-methylbenzoate

Cat. No. B1471188
CAS RN: 24279-15-0
M. Wt: 181.19 g/mol
InChI Key: FUOYKDSFORKBKB-UHFFFAOYSA-N
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Description

“Methyl 3-amino-2-hydroxy-4-methylbenzoate” is a chemical compound with the molecular formula C9H11NO3 . It is used as a biochemical reagent and can be used as a biological material or organic compound for life science related research .


Molecular Structure Analysis

The molecular weight of “Methyl 3-amino-2-hydroxy-4-methylbenzoate” is 181.19 . The structure of this compound is also available as a 2D Mol file .


Physical And Chemical Properties Analysis

“Methyl 3-amino-2-hydroxy-4-methylbenzoate” is a solid at 20°C . Its solubility in DMSO is unknown . The compound has a molecular weight of 181.19 .

Scientific Research Applications

Chemical Synthesis

“Methyl 3-amino-2-hydroxy-4-methylbenzoate” is a chemical compound with the CAS Number: 24279-15-0 . It is commonly used in the field of chemical synthesis .

Application

This compound is often used as a reagent or building block in the synthesis of more complex molecules in the field of organic chemistry .

Method of Application

The specific method of application would depend on the particular synthesis being carried out. Generally, it would be used in a reaction with other reagents under specific conditions of temperature, pressure, and pH .

Results

The outcome of its use would be the successful synthesis of the target molecule. The efficiency of the synthesis (yield, purity, etc.) would depend on the specific conditions and reagents used .

Infrared Absorption Spectroscopy

“Methyl 3-amino-2-hydroxy-4-methylbenzoate” may also be relevant in the field of infrared absorption spectroscopy .

Application

Infrared absorption spectroscopy is used to monitor the delivery of condensible gases in chemical vapor deposition (CVD) systems .

Method of Application

A Fourier transform infrared (FTIR) spectrometer is configured to enable simultaneous measurements of the concentrations of multiple gases which are critical to the performance of CVD processes .

Results

The measurements of the concentration of gas-phase closely track the deposition rate of Si02. These capabilities provide improved control of the delivery of condensible gases in CVD systems without the use of test wafers, and they enable the detection of failures in the gas delivery system in real time .

Methylation of Anilines

“Methyl 3-amino-2-hydroxy-4-methylbenzoate” can be used in the methylation of anilines .

Application

This compound can be used as a reagent in the methylation of anilines to selectively give N-methylanilines .

Method of Application

The methylation process is catalyzed by cyclometalated ruthenium complexes and proceeds under mild conditions (60 °C) in a practical manner (NaOH as base) .

Results

The result of this process is the effective methylation of anilines with methanol to selectively give N-methylanilines .

Natural Products Biosynthesis

“Methyl 3-amino-2-hydroxy-4-methylbenzoate” might have potential applications in the field of natural products biosynthesis .

Application

This compound could potentially be used in the biosynthesis and diversification of natural products .

Method of Application

The specific method of application would depend on the particular biosynthesis process being carried out .

Results

The outcome of its use would be the successful biosynthesis of the target natural product .

Methylation of Anilines

“Methyl 3-amino-2-hydroxy-4-methylbenzoate” can be used in the methylation of anilines .

Application

This compound can be used as a reagent in the methylation of anilines to selectively give N-methylanilines .

Method of Application

The methylation process is catalyzed by cyclometalated ruthenium complexes and proceeds under mild conditions (60 °C) in a practical manner (NaOH as base) .

Results

The result of this process is the effective methylation of anilines with methanol to selectively give N-methylanilines .

Synthesis of Fused Heterocycles

“Methyl 3-amino-2-hydroxy-4-methylbenzoate” might have potential applications in the field of synthesis of fused heterocycles .

Application

This compound could potentially be used in the synthesis of fused heterocycles, which are important in the development of pharmaceuticals .

Method of Application

The specific method of application would depend on the particular synthesis process being carried out .

Results

The outcome of its use would be the successful synthesis of the target fused heterocycle .

properties

IUPAC Name

methyl 3-amino-2-hydroxy-4-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-5-3-4-6(9(12)13-2)8(11)7(5)10/h3-4,11H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUOYKDSFORKBKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)C(=O)OC)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-amino-2-hydroxy-4-methylbenzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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